![molecular formula C15H21NO2 B5690707 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one
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Overview
Description
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one, also known as MPDV, is a psychoactive drug that belongs to the class of cathinones. MPDV is a synthetic compound that is chemically similar to the natural stimulant found in the khat plant. This drug has been used for research purposes to study its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The exact mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animals. Additionally, 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been shown to increase the release of corticosterone, a stress hormone, in animals.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one in lab experiments include its ability to induce stimulant-like effects in animals, which can be useful for studying the central nervous system. However, the limitations of using 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one include its potential for abuse and its psychoactive effects, which may confound experimental results.
Future Directions
There are several future directions for research on 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one on the brain and its potential for abuse. Finally, research is needed to develop safer and more effective drugs based on the chemical structure of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one.
Synthesis Methods
The synthesis of 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one involves several steps, including the reaction of 2,3-dimethylphenol with 2-bromoethylamine hydrobromide to form 2-(2,3-dimethylphenoxy)ethylamine. The amine is then reacted with methyl acrylate in the presence of a base to form the corresponding methyl ester. The final step involves the reduction of the ester to the corresponding pyrrolidinone using lithium aluminum hydride.
Scientific Research Applications
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has been used in scientific research to investigate its potential as a psychoactive drug. Studies have shown that 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has stimulant-like effects on the central nervous system, similar to other cathinones. 1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects.
properties
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-14(13(11)3)18-10-9-16-12(2)7-8-15(16)17/h4-6,12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLJYZDSIJZGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CCOC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one |
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